![molecular formula C11H15NO3 B511055 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol CAS No. 869943-99-7](/img/structure/B511055.png)
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific analytical data for this product, it can be prepared through organic synthesis. Researchers have explored various routes, including cyclization reactions and functional group transformations . For detailed synthetic procedures, refer to relevant literature .
Molecular Structure Analysis
The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 g/mol. The compound’s structure features a piperidine ring linked to a benzo[1,3]dioxole moiety. The SMILES notation for this compound is: C1(C=C2CC3CNCCC3)=C(C=C2)OCO1 . The 3D arrangement of atoms in space contributes to its properties and interactions.
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity in the context of drug discovery and medicinal chemistry . Investigating its behavior under different conditions is essential.
Applications De Recherche Scientifique
Anticancer Research
Scientific Field
Pharmacology and Oncology
Application Summary
This compound has been explored for its potential as an anticancer agent. The benzo[1,3]dioxol moiety is known for its presence in bioactive compounds that exhibit anticancer properties.
Methods of Application
Researchers have synthesized a series of compounds based on this structure, utilizing palladium-catalyzed C-N cross-coupling reactions. These compounds were then tested against various cancer cell lines to evaluate their efficacy.
Results
Some derivatives have shown promising results, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines, indicating potent growth inhibition properties .
Molecular Diversity and Drug Design
Scientific Field
Chemistry and Drug Development
Application Summary
The structural motif of benzo[1,3]dioxol is significant in drug design due to its pharmacophoric features, which are crucial for the binding of drugs to biological targets.
Methods of Application
The compound serves as a scaffold for the development of new molecules with potential therapeutic effects. It is modified through various organic synthesis techniques to create a library of diverse molecules.
Results
The synthesized molecules are then screened for biological activity, leading to the identification of candidates with desired pharmacological properties .
Flavoring Substance in Food
Scientific Field
Food Chemistry
Application Summary
This compound has been evaluated for use as a flavoring substance in specific food categories, although not intended for beverages.
Methods of Application
The compound is chemically synthesized and added to food products in controlled amounts to achieve the desired flavor profile.
Results
The substance has not been reported to occur naturally, and its use in food is regulated to ensure safety and compliance with food standards .
Synthesis of Heteroaryl Indoles
Scientific Field
Organic Synthesis
Application Summary
The compound is used in the synthesis of heteroaryl indoles, which are important in medicinal chemistry for their diverse biological activities.
Methods of Application
The synthesis involves the creation of indoles bearing the benzo[1,3]dioxol-5-ylmethyl moiety, which are then fused with various heteroaryl groups to generate new compounds.
Results
These new indole derivatives are subjected to biological assays to assess their potential as anticancer agents, with some showing potent activities against human cancer cell lines .
Material Safety and Handling
Scientific Field
Industrial Chemistry and Safety
Application Summary
The compound’s safety profile and handling procedures are critical for its use in research and industrial applications.
Methods of Application
Safety data sheets provide information on the compound’s hazards, storage, and disposal methods. It is handled with appropriate safety measures to prevent exposure.
Results
The compound is classified with hazard statements such as acute toxicity and eye irritation, necessitating caution during handling .
Patent Applications
Scientific Field
Intellectual Property and Pharmaceutical Chemistry
Application Summary
The compound and its derivatives are subject to patent applications, protecting the intellectual property rights of novel chemical entities.
Methods of Application
Patent documents describe the synthesis and potential applications of new compounds derived from the benzo[1,3]dioxol-5-ylmethyl moiety.
Results
Patents are granted to secure exclusive rights for the inventors or assignees to use and commercialize their inventions .
This analysis provides a detailed look at the diverse applications of “3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol” across different scientific fields, highlighting its significance in research and industry. Each application is unique and contributes to the compound’s value in scientific endeavors.
Neuroprotective Agent
Scientific Field
Neuropharmacology
Application Summary
Investigations into neurodegenerative diseases have identified this compound as a potential neuroprotective agent due to its ability to cross the blood-brain barrier and exert antioxidant effects.
Methods of Application
The compound is administered in animal models of neurodegeneration, such as Parkinson’s and Alzheimer’s disease models, to evaluate its protective effects on neuronal cells.
Results
Studies have shown that the compound can reduce oxidative stress markers and improve cognitive functions in treated subjects, suggesting its utility in neuroprotective strategies .
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
The benzo[1,3]dioxol moiety is known to contribute to antimicrobial activity. Derivatives of this compound have been synthesized to explore their use as antibacterial agents.
Methods of Application
The synthesized compounds are tested against a panel of bacterial strains to assess their efficacy in inhibiting bacterial growth.
Results
Some derivatives have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potential as lead compounds for further development .
Pesticide Development
Scientific Field
Agricultural Chemistry
Application Summary
The compound’s structure is being explored for the development of new pesticides due to its potential bioactivity against agricultural pests.
Methods of Application
Chemical modifications are made to the core structure to enhance its pesticidal properties, followed by field trials to assess efficacy against target pests.
Results
Preliminary results indicate that certain derivatives exhibit potent insecticidal and fungicidal activities, warranting further optimization and testing .
Chemical Intermediate
Scientific Field
Industrial Chemistry
Application Summary
This compound serves as a chemical intermediate in the synthesis of various industrial chemicals due to its reactive functional groups.
Methods of Application
It is used in multi-step synthetic processes to produce other chemical entities, often involving reactions such as alkylation, acylation, and condensation.
Results
The compound’s versatility as an intermediate has led to its incorporation into diverse synthetic pathways, contributing to the production of a wide range of chemical products .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
The compound is used as a standard or reference material in chromatographic and spectroscopic methods for the analysis of similar compounds.
Methods of Application
It is employed in method development and validation processes to ensure the accuracy and precision of analytical techniques.
Results
The use of this compound as a standard has facilitated the identification and quantification of related substances in complex mixtures .
Environmental Science
Scientific Field
Environmental Toxicology
Application Summary
The environmental impact of this compound is studied to understand its behavior and fate in ecosystems, as well as its potential toxicity to wildlife.
Methods of Application
Environmental sampling and laboratory simulations are conducted to monitor the compound’s presence and transformations in various environmental matrices.
Results
Data collected from these studies inform risk assessments and regulatory decisions regarding the safe use and disposal of this compound .
These additional applications further illustrate the versatility and importance of “3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol” in various scientific fields, showcasing its potential in advancing research and development across multiple disciplines.
Synthesis of Cardiovascular Agents
Scientific Field
Medicinal Chemistry
Application Summary
The compound is utilized in the synthesis of cardiovascular agents due to its potential to modulate blood pressure and heart rate.
Methods of Application
Derivatives are synthesized and tested in vivo for their cardiovascular effects. The compound’s influence on vascular smooth muscle contraction is a particular focus.
Results
Some derivatives have shown efficacy in lowering blood pressure in hypertensive animal models, indicating their potential as antihypertensive drugs .
Development of Diagnostic Agents
Scientific Field
Biochemistry and Diagnostic Medicine
Application Summary
This compound is investigated for its use in the development of diagnostic agents, particularly for imaging purposes in medical diagnostics.
Methods of Application
It is conjugated with imaging agents and tested for its ability to target specific tissues or organs, enhancing the contrast in imaging techniques like MRI.
Results
Preliminary studies indicate that the compound can improve imaging quality, aiding in the diagnosis of various conditions .
Research in Plant Biology
Scientific Field
Plant Science and Agriculture
Application Summary
The compound’s effect on plant growth and development is studied, with a focus on its potential as a growth regulator or stress protectant.
Methods of Application
It is applied to plants in controlled experiments to observe its impact on growth parameters and stress response mechanisms.
Results
Results suggest that the compound may influence certain aspects of plant physiology, such as root elongation and resistance to abiotic stress .
Synthesis of Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Materials Science
Application Summary
Due to its structural properties, the compound is used in the synthesis of materials for OLEDs, which are used in display and lighting technologies.
Methods of Application
The compound is incorporated into the active layer of OLEDs and tested for its electroluminescent properties.
Results
Derivatives containing the benzo[1,3]dioxol moiety have demonstrated promising luminescence efficiencies, making them suitable for use in OLED devices .
Antioxidant Research
Scientific Field
Biochemistry and Nutraceuticals
Application Summary
The compound is studied for its antioxidant properties, which could make it a valuable addition to nutraceutical products.
Methods of Application
In vitro assays are conducted to measure the compound’s ability to scavenge free radicals and protect against oxidative damage.
Results
The compound has shown a significant capacity to reduce oxidative stress markers, suggesting its potential as an antioxidant supplement .
Veterinary Medicine
Scientific Field
Veterinary Pharmacology
Application Summary
The compound is explored for its therapeutic applications in veterinary medicine, including treatments for infections and chronic conditions in animals.
Methods of Application
Animal trials are conducted to assess the efficacy and safety of the compound in treating various veterinary ailments.
Results
Some studies have reported positive outcomes in the treatment of infections and inflammatory conditions in animals, supporting its use in veterinary practice .
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12-13H,1,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQSTRBVFIZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240496 | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol | |
CAS RN |
869943-99-7 | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



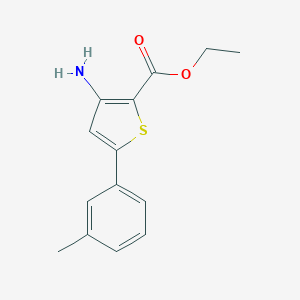
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
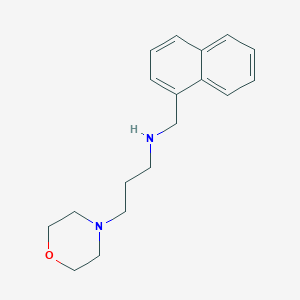
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
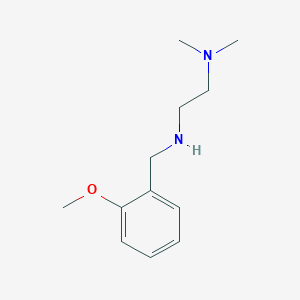
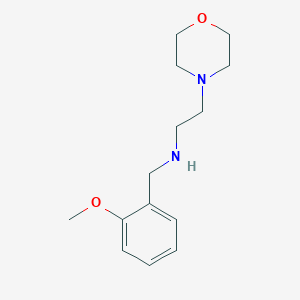
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
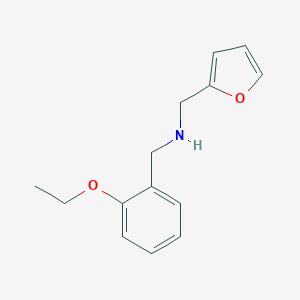
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)